5-Bromo-N-methyl-3-nitropyridin-2-amine 5-Bromo-N-methyl-3-nitropyridin-2-amine
Brand Name: Vulcanchem
CAS No.: 70232-59-6
VCID: VC2034280
InChI: InChI=1S/C6H6BrN3O2/c1-8-6-5(10(11)12)2-4(7)3-9-6/h2-3H,1H3,(H,8,9)
SMILES: CNC1=C(C=C(C=N1)Br)[N+](=O)[O-]
Molecular Formula: C6H6BrN3O2
Molecular Weight: 232.03 g/mol

5-Bromo-N-methyl-3-nitropyridin-2-amine

CAS No.: 70232-59-6

Cat. No.: VC2034280

Molecular Formula: C6H6BrN3O2

Molecular Weight: 232.03 g/mol

* For research use only. Not for human or veterinary use.

5-Bromo-N-methyl-3-nitropyridin-2-amine - 70232-59-6

CAS No. 70232-59-6
Molecular Formula C6H6BrN3O2
Molecular Weight 232.03 g/mol
IUPAC Name 5-bromo-N-methyl-3-nitropyridin-2-amine
Standard InChI InChI=1S/C6H6BrN3O2/c1-8-6-5(10(11)12)2-4(7)3-9-6/h2-3H,1H3,(H,8,9)
Standard InChI Key KOPIJZGJPUGTHU-UHFFFAOYSA-N
SMILES CNC1=C(C=C(C=N1)Br)[N+](=O)[O-]
Canonical SMILES CNC1=C(C=C(C=N1)Br)[N+](=O)[O-]

Physical and Chemical Properties

5-Bromo-N-methyl-3-nitropyridin-2-amine possesses distinct physical and chemical properties that make it valuable for research applications. The compound has a molecular formula of C6H6BrN3O2 and a molecular weight of 232.03 g/mol . Its structure features a pyridine ring with specific substitution patterns that influence its reactivity.

Basic Physical Properties

Table 1 summarizes the key physical and chemical properties of 5-Bromo-N-methyl-3-nitropyridin-2-amine:

PropertyValueSource
Molecular FormulaC6H6BrN3O2
Molecular Weight232.03 g/mol
IUPAC Name5-bromo-N-methyl-3-nitropyridin-2-amine
CAS Number70232-59-6
AppearanceCrystalline solid
Standard InChIInChI=1S/C6H6BrN3O2/c1-8-6-5(10(11)12)2-4(7)3-9-6/h2-3H,1H3,(H,8,9)
Standard InChIKeyKOPIJZGJPUGTHU-UHFFFAOYSA-N
SMILESCNC1=C(C=C(C=N1)Br)N+[O-]

Chemical Reactivity

The chemical reactivity of 5-Bromo-N-methyl-3-nitropyridin-2-amine is primarily governed by its functional groups:

  • The bromine at the 5-position provides a site for nucleophilic aromatic substitution reactions.

  • The nitro group at the 3-position serves as an electron-withdrawing group, influencing the electronic distribution within the pyridine ring and enhancing the reactivity of certain positions.

  • The methylamine group at the 2-position can participate in various reactions, including acylation and alkylation.

These functional groups collectively contribute to the compound's ability to serve as a versatile building block in organic synthesis.

Structural Characteristics

5-Bromo-N-methyl-3-nitropyridin-2-amine features a pyridine ring with three distinct functional groups strategically positioned around the ring. The pyridine ring serves as the core structure, with the nitrogen atom within the ring contributing to its aromatic character. The three functional groups attached to the pyridine ring are:

  • Bromine atom at the 5-position

  • Nitro group at the 3-position

  • Methylamine group at the 2-position

This arrangement of functional groups creates a unique electronic environment within the molecule, influencing its chemical behavior and reactivity patterns . The nitro group, being strongly electron-withdrawing, affects the electron density distribution across the pyridine ring, while the bromine atom provides an opportunity for further synthetic modifications through substitution reactions.

Synthesis Methods

Various synthetic routes have been developed for the preparation of 5-Bromo-N-methyl-3-nitropyridin-2-amine, each with specific advantages depending on the required scale, available starting materials, and desired purity. The synthesis typically involves selective functionalization of pyridine derivatives, with careful control of reaction conditions to ensure regioselectivity.

Reduction Methods

Several reduction methods have been documented for the synthesis of 5-Bromo-N-methyl-3-nitropyridin-2-amine, particularly involving the reduction of nitro groups to amino groups. Table 2 summarizes some of these methods:

MethodReaction ConditionsYieldReference
Iron/Ammonium ChlorideIron, NH4Cl in methanol/water at 80°C for 2hNot specified
Tin(II) ChlorideSnCl2·2H2O in ethyl acetate, reflux for 3.5hNot specified
Tin(II) ChlorideSnCl2·2H2O in ethanol at 80°C for 4h103% (crude)
Catalytic HydrogenationH2, Pt/C, NH4VO3, H3PO2 in THF/EtOH at 30-45°CNot specified
Tin/HClTin powder, 1N HCl in THF at room temperature for 3h77%

Key Synthetic Intermediates

The synthesis of 5-Bromo-N-methyl-3-nitropyridin-2-amine often involves key intermediates, including nitrated pyridines that undergo subsequent functionalization. The typical synthetic pathway includes nitration, bromination, and methylamination steps, with each step requiring specific reaction conditions to ensure selectivity and yield .

Applications and Uses

5-Bromo-N-methyl-3-nitropyridin-2-amine finds applications in various fields, particularly in chemical and pharmaceutical research. Its primary applications include:

Pharmaceutical Research

The compound serves as an intermediate in the synthesis of pharmaceutical compounds. Its reactive functional groups provide opportunities for further derivatization, leading to molecules with potential biological activities. The presence of a pyridine ring, which is a common scaffold in many pharmaceutical compounds, makes it particularly valuable in drug discovery efforts.

Chemical Research

In chemical research, 5-Bromo-N-methyl-3-nitropyridin-2-amine serves as a model compound for studying reaction mechanisms, particularly nucleophilic aromatic substitution reactions. The presence of both electron-withdrawing (nitro) and electron-donating (methylamine) groups creates an interesting electronic environment for mechanistic studies.

Biological Activity and Research Findings

While specific biological activity data for 5-Bromo-N-methyl-3-nitropyridin-2-amine is limited in the available literature, related pyridine derivatives have demonstrated various biological properties that suggest potential avenues for investigation.

Comparison with Similar Compounds

5-Bromo-N-methyl-3-nitropyridin-2-amine belongs to a family of substituted pyridines. Comparing it with structurally similar compounds provides insights into structure-activity relationships and helps predict potential properties and applications.

Structural Analogues

Table 3 compares 5-Bromo-N-methyl-3-nitropyridin-2-amine with structurally similar compounds:

CompoundCAS NumberMolecular FormulaMolecular Weight (g/mol)Key Structural Difference
5-Bromo-N-methyl-3-nitropyridin-2-amine70232-59-6C6H6BrN3O2232.03Reference compound
5-Bromo-N,N-dimethyl-3-nitropyridin-2-amine1040682-46-9C7H8BrN3O2246.06Additional methyl group on the amine nitrogen
2-Amino-5-bromo-3-nitropyridine6945-68-2C5H4BrN3O2218.01Unsubstituted amine instead of methylamine
5-bromo-6-methyl-3-nitropyridin-2-amine68957-50-6C6H6BrN3O2232.03Methyl group at position 6 instead of N-methyl

These structural differences lead to variations in physical properties, chemical reactivity, and potential biological activities .

Analytical Methods for Characterization

Various analytical techniques are employed for the characterization and identification of 5-Bromo-N-methyl-3-nitropyridin-2-amine. These methods provide information about the compound's structure, purity, and physicochemical properties.

Spectroscopic Methods

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides information about the structural arrangement of atoms and functional groups.

  • Mass Spectrometry (MS): Determines the molecular weight and fragmentation pattern, aiding in structural elucidation.

  • Infrared (IR) Spectroscopy: Identifies functional groups present in the molecule.

Chromatographic Methods

  • High-Performance Liquid Chromatography (HPLC): Assesses purity and can be used for quantitative analysis.

  • Gas Chromatography (GC): Used for volatile compounds or derivatives.

  • Thin-Layer Chromatography (TLC): Used for qualitative analysis and reaction monitoring.

These analytical methods collectively provide a comprehensive characterization of the compound, ensuring its identity and purity for research and application purposes .

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